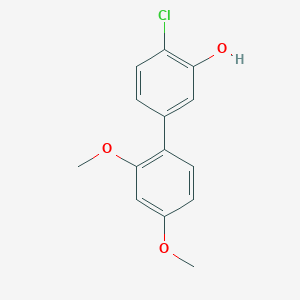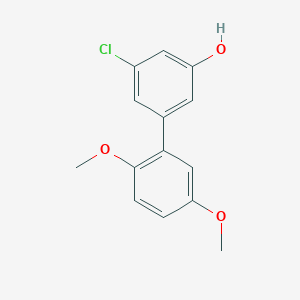
4-(3-Carboxy-5-fluorophenyl)-2-chlorophenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Carboxy-5-fluorophenyl)-2-chlorophenol (95%) is a synthetic compound belonging to the phenolic family of compounds. It is a colorless crystalline solid with a molecular weight of 290.5 g/mol and a melting point of 205-207°C. It is soluble in water, ethanol, and other organic solvents. This compound has a wide range of applications in scientific research, including in the synthesis of other compounds, as an analytical reagent, and as a biochemical and physiological agent. In
Wissenschaftliche Forschungsanwendungen
4-(3-Carboxy-5-fluorophenyl)-2-chlorophenol (95%) has a wide range of applications in scientific research. It is used as a reagent in the synthesis of other compounds, such as pharmaceuticals, pesticides, and dyes. It can also be used as an analytical reagent in the quantification of other compounds, such as amino acids and proteins. In addition, it can be used as a biochemical and physiological agent in the study of the effects of drugs on the body.
Wirkmechanismus
The mechanism of action of 4-(3-Carboxy-5-fluorophenyl)-2-chlorophenol (95%) is not yet fully understood. However, it is known to interact with proteins and enzymes in the body, which can lead to changes in their activity. In addition, it may interact with receptors on the surface of cells, leading to changes in the cells’ responses to hormones and other signals.
Biochemical and Physiological Effects
4-(3-Carboxy-5-fluorophenyl)-2-chlorophenol (95%) has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation, promote wound healing, and reduce the risk of cancer. In addition, it has been shown to have protective effects against oxidative damage and to reduce the risk of cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 4-(3-Carboxy-5-fluorophenyl)-2-chlorophenol (95%) in lab experiments is its availability and low cost. It is widely available and can be easily obtained from chemical suppliers. In addition, it is relatively inexpensive, making it a cost-effective choice for research. However, it is important to note that this compound is toxic and should be handled with care. It is also important to note that it is only suitable for use in laboratory experiments and should not be used for clinical purposes.
Zukünftige Richtungen
There are a variety of potential future directions for 4-(3-Carboxy-5-fluorophenyl)-2-chlorophenol (95%). One potential direction is to explore its potential use as a therapeutic agent. It could be used to treat a variety of diseases, such as cancer, cardiovascular disease, and inflammatory conditions. In addition, further research could be done to explore its potential use in the synthesis of other compounds, such as pharmaceuticals, pesticides, and dyes. Finally, further research could be done to explore its potential use as an analytical reagent in the quantification of other compounds.
Synthesemethoden
4-(3-Carboxy-5-fluorophenyl)-2-chlorophenol (95%) can be synthesized by reacting 4-fluorophenol with 3-chloro-5-chloroacetophenone in the presence of a base, such as sodium hydroxide. The reaction is carried out in an aqueous solution at room temperature and is usually completed within a few hours. The reaction yields an intermediate product, which can be further purified by crystallization or recrystallization.
Eigenschaften
IUPAC Name |
3-(3-chloro-4-hydroxyphenyl)-5-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO3/c14-11-6-7(1-2-12(11)16)8-3-9(13(17)18)5-10(15)4-8/h1-6,16H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLYILPITXKBOKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)F)C(=O)O)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686059 |
Source


|
| Record name | 3'-Chloro-5-fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Carboxy-5-fluorophenyl)-2-chlorophenol | |
CAS RN |
1262001-24-0 |
Source


|
| Record name | 3'-Chloro-5-fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Chloro-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381553.png)












